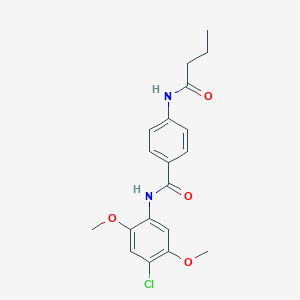
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide, also known as BDCRB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
作用机制
The mechanism of action of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is not fully understood, but it is believed to involve the modulation of ion channels and neurotransmitter receptors. This compound has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons. This compound has also been found to modulate the activity of GABA receptors, which are involved in the regulation of neurotransmission.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the specific application. In cancer research, this compound has been found to induce apoptosis and inhibit the proliferation of cancer cells. In neuroscience, this compound has been shown to modulate the activity of ion channels and neurotransmitter receptors, which can affect neuronal excitability and synaptic transmission. In infectious diseases, this compound has been found to inhibit the replication of viruses and bacteria.
实验室实验的优点和局限性
One of the main advantages of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide is its potential as a therapeutic agent in various fields, including cancer research, neuroscience, and infectious diseases. This compound has been shown to have a range of biochemical and physiological effects, making it a versatile compound for scientific research. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in some experiments.
未来方向
There are several future directions for research on 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide. In cancer research, further studies are needed to investigate the specific mechanisms by which this compound induces apoptosis and inhibits cell proliferation. In neuroscience, more research is needed to determine the specific ion channels and neurotransmitter receptors that are modulated by this compound. In infectious diseases, further studies are needed to investigate the potential use of this compound as a therapeutic agent against a wider range of viruses and bacteria.
In conclusion, this compound is a versatile compound with potential applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound as a therapeutic agent in cancer research, neuroscience, and infectious diseases.
合成方法
The synthesis of 4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide involves the reaction of 4-chloro-2,5-dimethoxybenzoic acid with butanoyl chloride in the presence of a base, followed by the reaction of the resulting acid chloride with 4-amino-N-(4-chloro-2,5-dimethoxyphenyl)benzamide. The final product is obtained after purification and isolation.
科学研究应用
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide has been extensively studied for its potential applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, this compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. In neuroscience, this compound has been found to modulate the activity of ion channels and neurotransmitter receptors, suggesting its potential use as a therapeutic agent for neurological disorders. In infectious diseases, this compound has been shown to inhibit the replication of viruses and bacteria.
属性
分子式 |
C19H21ClN2O4 |
|---|---|
分子量 |
376.8 g/mol |
IUPAC 名称 |
4-(butanoylamino)-N-(4-chloro-2,5-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C19H21ClN2O4/c1-4-5-18(23)21-13-8-6-12(7-9-13)19(24)22-15-11-16(25-2)14(20)10-17(15)26-3/h6-11H,4-5H2,1-3H3,(H,21,23)(H,22,24) |
InChI 键 |
REPMGKHEYHDFDV-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
规范 SMILES |
CCCC(=O)NC1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2OC)Cl)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![ethyl 1-[4-({4-[5-(ethoxycarbonyl)-1H-1,2,3-triazol-1-yl]-1,2,5-oxadiazol-3-yl}diazenyl)-1,2,5-oxadiazol-3-yl]-1H-1,2,3-triazole-5-carboxylate](/img/structure/B215406.png)
![N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)acetamide](/img/structure/B215407.png)


![3-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoic acid](/img/structure/B215417.png)
![3-[(3-bromo-4-methoxybenzyl)sulfanyl]-5-(4-methoxyphenyl)-4H-1,2,4-triazole](/img/structure/B215418.png)
![N-[4-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)phenyl]butanamide](/img/structure/B215421.png)


![4-Butyrylamino-N-(5-methoxymethyl-[1,3,4]thiadiazol-2-yl)-benzamide](/img/structure/B215426.png)



![2-(benzylsulfonyl)-N-{4-[(tert-butylamino)sulfonyl]phenyl}acetamide](/img/structure/B215434.png)